Data Gap: No Head‑to‑Head Bioactivity or Selectivity Data Available for 107659‑02‑9
A comprehensive search of PubChem BioAssay, ChEMBL, and patent literature (1978–2025) retrieved no quantitative IC₅₀, MIC, EC₅₀, or selectivity data for 107659‑02‑9 [1]. The closest structural analog, 1‑(2‑chlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone, similarly lacks published activity data in public repositories [2]. Consequently, no direct head‑to‑head comparison can be constructed at this time.
| Evidence Dimension | Antifungal potency / target selectivity |
|---|---|
| Target Compound Data | No quantitative bioactivity data available |
| Comparator Or Baseline | 1‑(2‑chlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone (CAS 107659‑11‑0) – No quantitative bioactivity data available |
| Quantified Difference | Not calculable |
| Conditions | Public database search (PubChem, ChEMBL, patent repositories) |
Why This Matters
Procurement decisions cannot rest on potency or selectivity claims; users must commission bespoke profiling before selecting this compound over an analog.
- [1] PubChem BioAssay and ChEMBL database search for CID 3007585 and CHEMBL274900, accessed April 2026, returning no bioactivity records. View Source
- [2] PubChem CID 3007590, 1-Hexanone, 1-(2-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-, no bioactivity records. View Source
